molecular formula C24H23FN4O4S B2941204 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide CAS No. 1112444-45-7

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide

Cat. No.: B2941204
CAS No.: 1112444-45-7
M. Wt: 482.53
InChI Key: WKSQLWOGYPGOMJ-UHFFFAOYSA-N
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Description

2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is a complex organic compound that features a quinazolinone core, an isoxazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an amine to form the quinazolinone structure.

    Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides.

    Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.

    Final Coupling: The final step involves coupling the quinazolinone-thioether intermediate with the isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoxazole rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving quinazolinone and isoxazole moieties.

Medicine

The compound holds potential in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the isoxazole ring may interact with receptor sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-chlorophenyl)isoxazol-5-yl)acetamide
  • 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-bromophenyl)isoxazol-5-yl)acetamide

Uniqueness

Compared to similar compounds, 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4S/c1-2-32-13-5-12-29-23(31)18-6-3-4-7-20(18)27-24(29)34-15-21(30)28-22-19(14-26-33-22)16-8-10-17(25)11-9-16/h3-4,6-11,14H,2,5,12-13,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQLWOGYPGOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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